

A Technical Guide to the DNA2 Inhibitor Binding Pocket: The "C5" Interaction

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Compound of Interest

Compound Name: DNA2 inhibitor C5

Cat. No.: B1670840

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DISCLAIMER: This document addresses the binding of the specific small molecule inhibitor, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, referred to in literature as compound C5, to the DNA2 nuclease/helicase. This is distinct from "Complement C5 inhibitors" (e.g., Eculizumab), which are therapeutic agents targeting the complement C5 protein of the immune system. There is no known interaction between Complement C5 inhibitors and the DNA2 protein.

Introduction

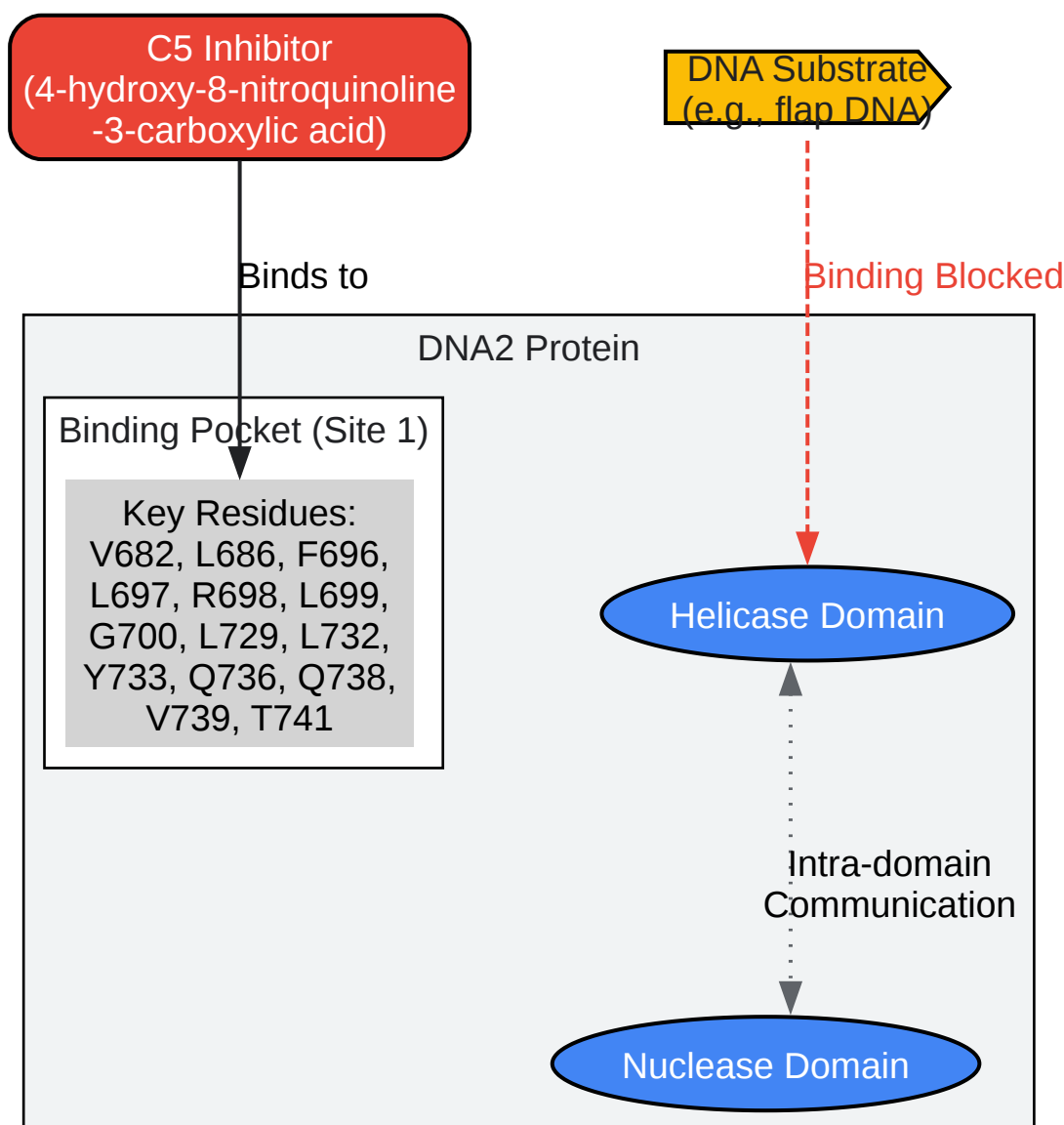
DNA2 (DNA replication/repair protein 2) is a multifunctional enzyme with essential roles in maintaining genomic stability. It possesses nuclease, 5'-to-3' helicase, and DNA-dependent ATPase activities, which are critical for Okazaki fragment processing, DNA double-strand break repair, and the restart of stalled replication forks[1][2]. Due to the frequent upregulation of DNA repair proteins in cancer cells to counteract replication stress, DNA2 has emerged as a promising therapeutic target. Inhibiting its bifunctional activity could sensitize cancer cells to chemotherapeutic agents[1][3].

A virtual high-throughput screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid, designated compound C5, as a potent and selective inhibitor of DNA2[1]. This guide provides a detailed technical overview of the C5 binding pocket on DNA2, the quantitative aspects of this interaction, and the experimental protocols used for its characterization.

The C5 Binding Pocket on DNA2

The C5 inhibitor binds to a specific pocket, referred to as "Site 1," located in the helicase domain of the DNA2 protein[1][4]. This binding is significant because, despite being in the helicase domain, it competitively inhibits the binding of the DNA substrate, thereby blocking all of the enzyme's key functions: nuclease, ATPase, and helicase activities[1][5][6][7].

The binding pocket is formed by a cluster of amino acid residues that create a surface for interaction with the C5 molecule. Mutagenesis studies have identified key residues within a 6 Å sphere of the C5 binding site that are crucial for this interaction. These include V682, L686, F696, L697, R698, L699, G700, L729, L732, Y733, Q736, Q738, V739, and T741[1]. The location of this pocket is strategically positioned near the DNA-binding motif, explaining its potent, competitive inhibitory effect[1]. Structural models suggest that C5 binding physically interferes with the proper docking of the DNA substrate[1][4].



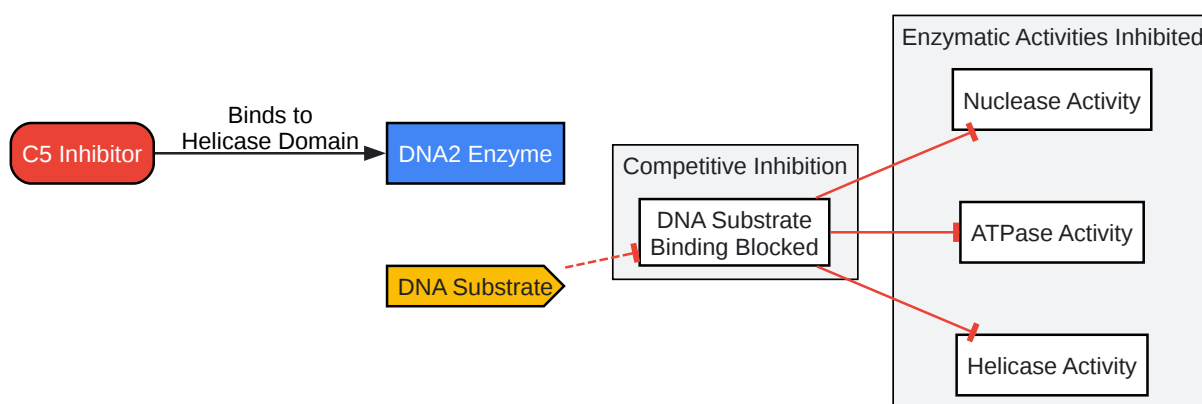
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Caption: C5 inhibitor binding to "Site 1" within the DNA2 helicase domain.

Mechanism of Action

The kinetic analysis of C5's effect on DNA2's nuclease activity fits a competitive inhibition model. This indicates that C5 directly competes with the DNA substrate for binding to the enzyme. By occupying the Site 1 pocket, C5 prevents the DNA substrate from binding effectively. Since DNA binding is a prerequisite for all of DNA2's enzymatic functions, this single binding event leads to the comprehensive inhibition of its nuclease, ATPase, and helicase activities[1]. The coupling between the helicase and nuclease domains is well-established,

where mutations or binding events in one domain can allosterically affect the function of the other[1][8].



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Caption: Competitive inhibition mechanism of the C5 compound on DNA2.

Quantitative Data

The inhibitory potency of C5 has been quantified through various enzymatic assays. The data is summarized below.

Parameter	Value	Description	Reference
IC ₅₀ (Nuclease Activity)	20 µM	The concentration of C5 required to inhibit 50% of DNA2 nuclease activity. This is the intrinsic inhibition constant derived from kinetic analyses.	[1] [4] [5] [6] [7]
Inhibition Model	Competitive	C5 competes directly with the DNA substrate for binding to the enzyme.	[1]
Docking Score (Glide XP)	-8.3 kcal/mol	The calculated binding affinity from the initial virtual screen using a homology model of DNA2.	[1]
Effect on Other Nucleases	Poor Inhibition	C5 shows high specificity for DNA2, with poor inhibition of other structure-specific nucleases like FEN1 and EXO1.	[1]
Cellular Activity	Synergizes with PARP inhibitors	In cellular assays, C5 enhances the cytotoxic effects of PARP inhibitors, demonstrating therapeutic potential.	[1] [3]

Experimental Protocols

The characterization of the C5 inhibitor's interaction with DNA2 involved several key biochemical assays.

This assay measures the ability of DNA2 to cleave a specific DNA substrate and is used to determine the IC₅₀ of inhibitors.

- Objective: To quantify the nuclease activity of purified DNA2 protein in the presence of varying concentrations of the C5 inhibitor.
- Substrate: A 5'-³²P radiolabeled flap DNA substrate is typically used. This substrate mimics an Okazaki fragment intermediate.
- Protocol:
 - Reaction Setup: Reactions are prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
 - Enzyme and Inhibitor: Purified recombinant DNA2 protein (e.g., 0.5–5 nM) is pre-incubated with varying concentrations of the C5 inhibitor (e.g., 0–250 μM) or DMSO as a control.
 - Initiation: The reaction is initiated by adding the flap DNA substrate (e.g., 5–50 nM).
 - Incubation: The reaction is incubated at 37°C for a time period within the linear range of the enzyme's activity (e.g., 1-10 minutes).
 - Termination: The reaction is stopped by adding a stop buffer containing EDTA and formamide.
 - Analysis: The reaction products are resolved on a denaturing polyacrylamide gel (e.g., 15% urea-PAGE). The gel is dried and exposed to a phosphor screen.
 - Quantification: The amount of cleaved product is quantified using densitometry. The relative nuclease activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
- Reference:[\[1\]](#)

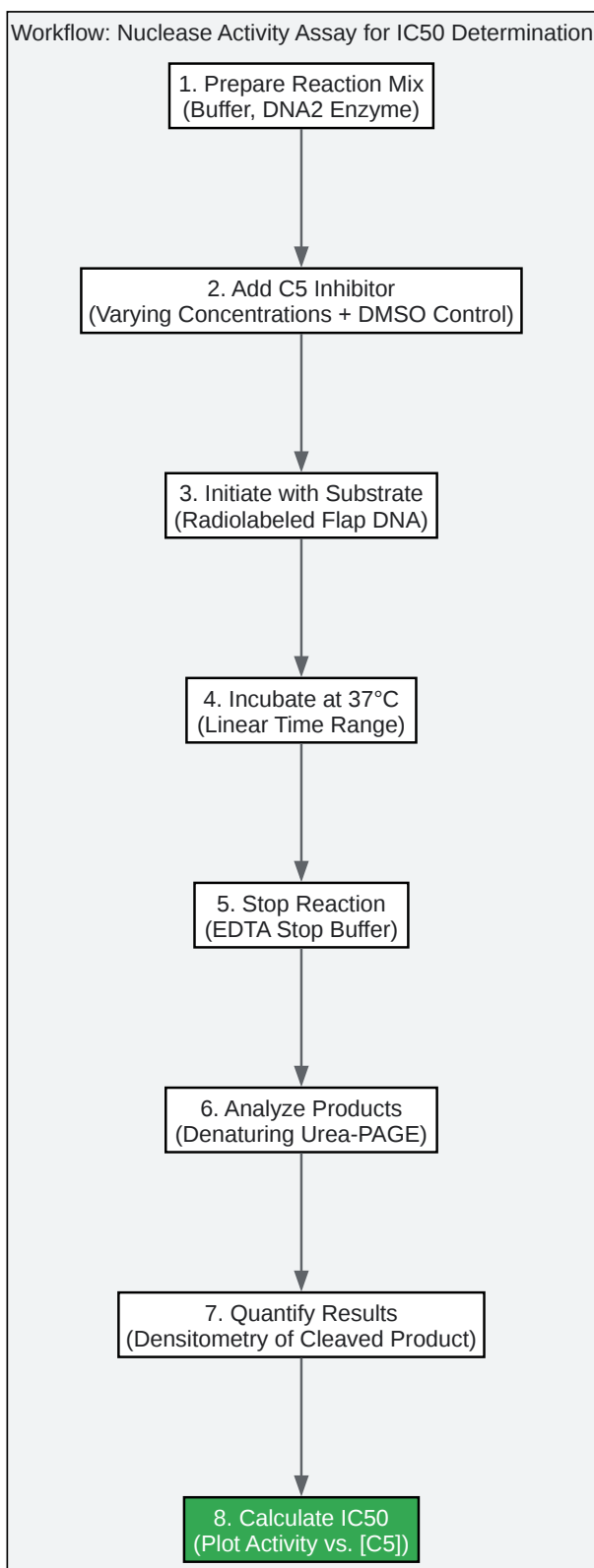
This assay measures the hydrolysis of ATP by DNA2, which is dependent on the presence of DNA.

- Objective: To determine if the C5 inhibitor affects the ATPase function of DNA2.
- Protocol:
 - Reaction Setup: The reaction mixture includes purified DNA2 (e.g., 10 nM), a DNA effector (e.g., 200 nM ssDNA), and [γ - ^{32}P]ATP in an appropriate reaction buffer.
 - Inhibition: Varying concentrations of C5 (e.g., 0–250 μM) are added to the reaction.
 - Incubation: The reaction is incubated at 37°C.
 - Analysis: Aliquots are taken at time points and spotted onto a thin-layer chromatography (TLC) plate.
 - Separation: The TLC plate is developed in a chromatography tank to separate the hydrolyzed inorganic phosphate (^{32}P -Pi) from the unhydrolyzed [γ - ^{32}P]ATP.
 - Quantification: The plate is dried and analyzed by autoradiography to quantify the amount of ATP hydrolysis.
- Reference:[1]

EMSA is used to directly assess the binding of DNA2 to its DNA substrate and how this is affected by an inhibitor.

- Objective: To visualize and quantify the inhibition of DNA-substrate binding by the C5 compound.
- Protocol:
 - Probe Preparation: A radiolabeled DNA substrate (e.g., 1 nM of ^{32}P -labeled flap DNA) is prepared.
 - Binding Reaction: Purified DNA2 protein (e.g., 50 nM) is incubated with the labeled DNA probe in a binding buffer.

- Inhibition: Increasing concentrations of the C5 inhibitor (e.g., 0–1000 μ M) are included in the binding reactions.
 - Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel at 4°C to separate the protein-DNA complexes from the free DNA probe.
 - Analysis: The gel is dried and visualized by autoradiography. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of binding.
- Reference:[[1](#)]



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Caption: Experimental workflow for determining the IC50 of C5 on DNA2 nuclease activity.

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